Kynurenic acid
Overview
Description
Kynurenic acid is a product of the normal metabolism of the amino acid L-tryptophan . It was first discovered in dog urine by German chemist Justus von Liebig in 1853. Its IUPAC name is 4-hydroxyquinoline-2-carboxylic acid . This compound is formed from kynurenine , which undergoes transamination. It is excreted in urine and has been found in both dog urine and the urine of rabbits and humans given tryptophan.
Mechanism of Action
- Specifically, it targets:
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
KYNA interacts with several enzymes, proteins, and other biomolecules. It is a broad-spectrum antagonist targeting NMDA, glutamate, α7 nicotinic acetylcholine receptor . It is also an agonist of GPR35/CXCR8 . These interactions play a crucial role in many aspects of mammalian physiology, including the control of glutamatergic and cholinergic synaptic transmission, and the coordination of immunomodulation .
Cellular Effects
KYNA influences cell function in various ways. It acts as a signaling molecule controlling the networks involved in the balance of energy store and expenditure through GPR35 and AMPK signaling pathway . It plays an important role in the pathogenesis and development of several endocrine and metabolic diseases . In addition, KYNA has been found to have cytotoxic effects in certain concentrations .
Molecular Mechanism
KYNA exerts its effects at the molecular level through various mechanisms. It acts as an antagonist at ionotropic AMPA, NMDA, and Kainate glutamate receptors . It is also a noncompetitive antagonist at the glycine site of the NMDA receptor . Furthermore, it acts as an antagonist of the α7 nicotinic acetylcholine receptor .
Temporal Effects in Laboratory Settings
The effects of KYNA change over time in laboratory settings. For instance, high doses of KYNA significantly decreased the avoidance latency, whereas a low dose of KYNA significantly elevated it compared with controls, suggesting that the low dose of KYNA enhanced memory function .
Dosage Effects in Animal Models
The effects of KYNA vary with different dosages in animal models. For example, treatment with KYNA (30–100 mg per kg of body weight, intravenously) 4 h before the start of heat stress significantly decreased the survival time in rats .
Metabolic Pathways
KYNA is involved in the kynurenine pathway of tryptophan metabolism . It is formed from L-kynurenine in a reaction catalyzed by the enzyme kynurenine—oxoglutarate transaminase .
Transport and Distribution
KYNA is transported and distributed within cells and tissues. It is found with higher concentration in urine, pancreatic mucus, serum, and breast milk than in cerebrospinal fluid . It has been subsequently found to be involved in immune and digestive system in the periphery .
Subcellular Localization
It is known that KYNA is produced endogenously in various types of peripheral cells, tissues, and by gastrointestinal microbiota
Preparation Methods
Synthesis Routes::
- Kynurenic acid is synthesized through the metabolism of tryptophan, specifically via the kynurenine pathway.
- The conversion of kynurenine to this compound involves an aminotransferase reaction.
- Further bacterial metabolism can convert this compound to quinaldic acid (2-quinolinecarboxylic acid).
- While this compound is not industrially produced on a large scale, its significance lies in its biological activity.
Chemical Reactions Analysis
Kynurenic acid is involved in several reactions:
Antiexcitotoxic and Anticonvulsant Properties: It acts as an antagonist at excitatory amino acid receptors, making it neuroprotective against excitotoxicity and seizures.
Metabolic Pathways: this compound is part of the kynurenine pathway, which plays a role in tryptophan metabolism.
Scientific Research Applications
Kynurenic acid’s research applications span various fields:
Neurobiology: Its neuroprotective effects make it relevant in studies related to neurodegenerative diseases.
Immunology: It interacts with white blood cells and endothelial cells.
Pharmacology: Researchers explore its potential as an anticonvulsant and neuroprotective agent.
Comparison with Similar Compounds
- Kynurenic acid stands out due to its specific role in the kynurenine pathway.
- Similar compounds include quinolinic acid (another kynurenine pathway metabolite) and nicotinic acid (vitamin B3).
Properties
IUPAC Name |
4-oxo-1H-quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZHHEIFKROPDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075417 | |
Record name | 4-Hydroxy-2-quinolinecarboxylic acid | |
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Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Yellow needles; [Alfa Aesar MSDS], Solid | |
Record name | Kynurenic acid | |
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Record name | Kynurenic acid | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56463252 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
492-27-3, 13593-94-7 | |
Record name | Kynurenic acid | |
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Record name | Kynurenic acid | |
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Record name | Kynurenic Acid | |
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Record name | kynurenic acid | |
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Record name | 4-Hydroxy-2-quinolinecarboxylic acid | |
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Record name | 4-hydroxyquinoline-2-carboxylic acid | |
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Record name | 4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
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Record name | KYNURENIC ACID | |
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Record name | Kynurenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |
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Melting Point |
280 °C | |
Record name | Kynurenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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